

Iodo-PEG3-N3 CAS number and molecular weight

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Compound of Interest

Compound Name: Iodo-PEG3-N3

Cat. No.: B608115

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An In-depth Technical Guide to Iodo-PEG3-N3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Iodo-PEG3-N3** (1-Azido-11-iodo-3,6,9-trioxaundecane), a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal iodide and an azide group connected by a flexible polyethylene glycol (PEG) spacer, offers versatile reactivity for the covalent linkage of diverse molecular entities.

Core Compound Specifications

The physicochemical properties of **Iodo-PEG3-N3** are summarized in the table below, providing essential data for experimental design and execution.

Property	Value	References
CAS Number	936917-36-1	[1][2][3][4]
Molecular Weight	329.14 g/mol	[2][5]
Molecular Formula	C ₈ H ₁₆ IN ₃ O ₃	[1][2][4]
Synonyms	Iodo-PEG3-Azide, 1-Azido-11-iodo-3,6,9-trioxaundecane	[1][3][4]
Purity	Typically ≥95%	[1][3][4]
Storage Conditions	-20°C to -5°C, protect from light and moisture	[1][4]

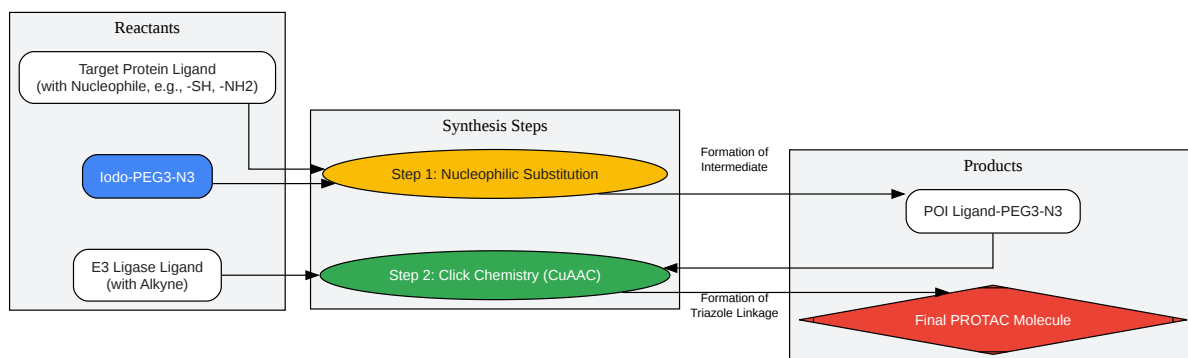
Applications in Proteolysis Targeting Chimeras (PROTACs)

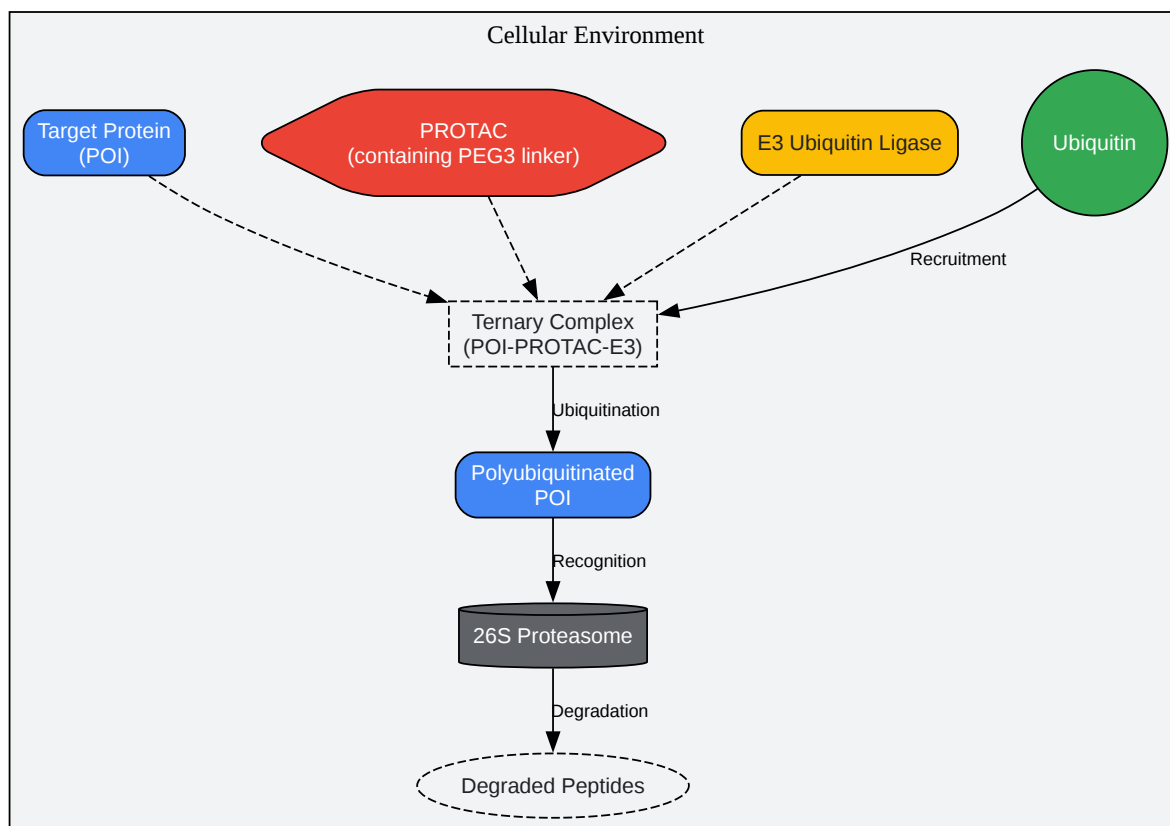
Iodo-PEG3-N3 is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial for its efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase.

The dual reactivity of **Iodo-PEG3-N3** allows for a modular approach to PROTAC synthesis. The iodide group, being an excellent leaving group, can readily undergo nucleophilic substitution with a suitable functional group on a ligand for the target protein (e.g., a thiol or amine).[4][6] The azide group can then be coupled to a ligand for an E3 ligase (such as VHL or Cereblon) that has been modified with an alkyne, using a highly efficient and specific "click chemistry" reaction.[2][5]

Logical Workflow for PROTAC Synthesis using Iodo-PEG3-N3

The following diagram illustrates a general workflow for the synthesis of a PROTAC using **Iodo-PEG3-N3**.





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